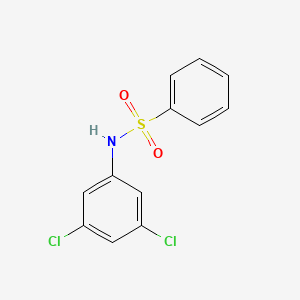

N-(3,5-dichlorophenyl)benzenesulfonamide

Übersicht

Beschreibung

N-(3,5-Dichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9Cl2NO2S. It is known for its role as a Dock5 inhibitor, which makes it significant in various biochemical and pharmacological studies . This compound is characterized by its bioavailability, non-toxicity, and ability to permeate cells, making it a valuable tool in scientific research .

Vorbereitungsmethoden

The synthesis of N-(3,5-dichlorophenyl)benzenesulfonamide typically involves the reaction of 3,5-dichloroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

N-(3,5-Dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Chemical Formula : C₁₂H₉Cl₂NO₂S

- Molecular Weight : 302.17 g/mol

- CAS Number : 54129-15-6

N-(3,5-Dichlorophenyl)benzenesulfonamide acts primarily as an inhibitor of Rac activation by Dock5, a critical protein involved in various cellular processes. By inhibiting this pathway, the compound can influence cellular behaviors such as migration, shape, and division. The inhibition of Rac activation leads to alterations in the actin cytoskeleton and impacts gene expression through modulation of signaling pathways that control transcription factors .

Biochemistry and Cell Biology

This compound is extensively used in biochemical studies to analyze the Rac-Dock5 signaling pathway. Its role as a Dock5 inhibitor allows researchers to investigate the downstream effects on cellular processes:

- Cell Signaling Studies : The compound is utilized to study the effects of Rac inhibition on cell proliferation and apoptosis.

- Actin Cytoskeleton Dynamics : By inhibiting Rac activation, it affects actin polymerization and cellular motility .

Pharmacological Research

The compound shows potential therapeutic applications in treating diseases characterized by excessive bone resorption, such as osteoporosis and arthritis:

- Bone Resorption Studies : Research has demonstrated that inhibiting Dock5 with this compound can effectively reduce osteoclast activity, leading to decreased bone loss in experimental models .

Organic Chemistry

In organic synthesis, this compound serves as a reagent for various chemical reactions:

- Synthesis of Other Compounds : It is used as an intermediate in synthesizing other benzenesulfonamide derivatives.

- Analytical Chemistry : The compound is employed as a standard for analytical tests due to its well-defined structure and properties .

Case Study 1: Inhibition of Osteoclast Activity

A study demonstrated that this compound effectively reduced osteoclast-mediated bone resorption in murine models. Histological analyses showed significant changes in bone volume and osteoclast numbers when treated with this compound compared to controls .

Case Study 2: Impact on Cell Migration

Research involving human cancer cell lines indicated that treatment with this compound resulted in reduced cell migration rates. This effect was attributed to the compound's ability to disrupt Rac-mediated signaling pathways essential for cytoskeletal reorganization .

Wirkmechanismus

The primary mechanism of action of N-(3,5-dichlorophenyl)benzenesulfonamide involves the inhibition of Dock5-mediated Rac activation. This inhibition disrupts the organization of podosomes and prevents osteoclastic bone degradation . The compound selectively inhibits Rac1 and Rac2 activation by Dock5-DHR2, with minimal effects on other guanine nucleotide exchange factors such as RhoA and Cdc42 .

Vergleich Mit ähnlichen Verbindungen

N-(3,5-Dichlorophenyl)benzenesulfonamide is unique due to its specific inhibition of Dock5 and its bioavailability. Similar compounds include:

N-Butyl-Benzenesulfonamide: Used in different industrial applications but lacks the specific Dock5 inhibition.

Clozapine N-oxide: Another benzenesulfonamide derivative used in pharmacological studies but with different targets and applications.

Deschloroclozapine: Similar in structure but used primarily in neuroscience research.

These comparisons highlight the unique biochemical properties and applications of this compound, making it a valuable compound in various fields of research.

Biologische Aktivität

N-(3,5-dichlorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its biological activity. The presence of chlorine substituents enhances the compound's reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 319.19 g/mol.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways:

- Antimicrobial Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and reproduction.

- Anticancer Properties : Recent studies indicate that this compound may inhibit carbonic anhydrases (CAs), particularly CA IX and CA XII, which are implicated in tumor growth and metastasis. Inhibition of these enzymes can reduce tumor hypoxia and improve the efficacy of cancer therapies .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth by targeting folic acid synthesis pathways. |

| Anticancer | Inhibits carbonic anhydrases associated with tumor growth and metastasis. |

| Enzyme Inhibition | Potential to inhibit various enzymes involved in metabolic pathways. |

Antimicrobial Studies

Research has demonstrated the efficacy of this compound against various bacterial strains. A study utilizing the broth microdilution method reported minimum inhibitory concentrations (MICs) indicating significant antibacterial activity compared to standard antibiotics.

Anticancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound's IC50 values suggest it is comparable to existing chemotherapeutics in terms of potency .

Case Studies

- Case Study on Antimicrobial Efficacy : A laboratory investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration in clinical settings.

- Case Study on Cancer Treatment : In a preclinical model of breast cancer, treatment with this compound significantly reduced tumor size and improved survival rates compared to control groups .

Eigenschaften

IUPAC Name |

N-(3,5-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-9-6-10(14)8-11(7-9)15-18(16,17)12-4-2-1-3-5-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKZVAZQKOKXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407261 | |

| Record name | N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54129-15-6 | |

| Record name | N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.